molecular formula C21H44NO6P B178142 (S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate CAS No. 157244-54-7

(S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate

Cat. No.: B178142
CAS No.: 157244-54-7
M. Wt: 437.6 g/mol
InChI Key: HSNUXANXVHLGQT-FQEVSTJZSA-N
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Description

(S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a carboxyl group, a trimethylammonio group, and a tetradecyl phosphate moiety. Its unique chemical properties make it a subject of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the esterification of a carboxylic acid with a tetradecyl phosphate, followed by the introduction of the trimethylammonio group through a quaternization reaction. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The process may also involve purification steps such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: The compound is used in the formulation of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate: This is the enantiomer of the compound and has similar but distinct properties.

    1-carboxy-3-(dimethylammonio)propan-2-yl tetradecyl phosphate: This compound differs in the degree of methylation of the ammonio group.

    1-carboxy-3-(trimethylammonio)propan-2-yl dodecyl phosphate: This compound has a shorter alkyl chain compared to the tetradecyl phosphate.

Uniqueness

(S)-1-carboxy-3-(trimethylammonio)propan-2-yl tetradecyl phosphate is unique due to its specific stereochemistry and the presence of a long alkyl chain, which imparts distinct physicochemical properties. These properties make it particularly useful in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

[(2S)-1-carboxy-3-(trimethylazaniumyl)propan-2-yl] tetradecyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-27-29(25,26)28-20(18-21(23)24)19-22(2,3)4/h20H,5-19H2,1-4H3,(H-,23,24,25,26)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNUXANXVHLGQT-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOP(=O)([O-])OC(CC(=O)O)C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCOP(=O)([O-])O[C@@H](CC(=O)O)C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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